N-cyclopropyl-3-(methylamino)propanamide

Medicinal Chemistry SAR Analysis Scaffold Exploration

Researchers face SAR discontinuities when regioisomers or homologs (e.g., 3-(cyclopropylamino)-N-methylpropanamide) are mistakenly substituted. This exact N-cyclopropyl-3-(methylamino)propanamide (free base MW 142.20) provides unambiguous connectivity for histamine H3 receptor ligand development and FPR2 agonist scaffold generation. • **Structural Integrity:** Distinct N-cyclopropyl amide vs. regioisomers; prevents invalidated SAR. • **CNS-Optimized:** XLogP 0.2, TPSA 41.1 Ų - within CNS drug-likeness range. • **Supply Format:** Hydrochloride salt (CAS 1121527-41-0) ensures solubility for derivatization.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B12122672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-(methylamino)propanamide
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCNCCC(=O)NC1CC1
InChIInChI=1S/C7H14N2O/c1-8-5-4-7(10)9-6-2-3-6/h6,8H,2-5H2,1H3,(H,9,10)
InChIKeyMIUSNWYSJQKIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-(methylamino)propanamide: Structure and Procurement


N-Cyclopropyl-3-(methylamino)propanamide (CAS 1092289-82-1; free base MW 142.20 g/mol) is a synthetic organic compound classified as a cyclopropyl-substituted aminoamide [1]. The hydrochloride salt (CAS 1121527-41-0) is the predominant commercially available research form, typically supplied at ≥95% purity . The core structure consists of a propanamide backbone with a cyclopropyl group attached to the amide nitrogen and a methylamino substituent at the 3-position. This compound appears in the patent literature within broader genus claims for cyclopropyl amide derivatives targeting histamine H3 receptors, though no specific quantitative activity data for this exact molecule has been disclosed in primary research publications [2]. The compound is currently positioned as a versatile research scaffold and synthetic intermediate, with its procurement value tied to its distinct substitution pattern rather than validated biological potency.

N-Cyclopropyl-3-(methylamino)propanamide: Non-Interchangeability with Analogs


N-Cyclopropyl-3-(methylamino)propanamide presents a specific amide substitution pattern—cyclopropyl at the N-terminus and methylamino at the 3-position—that differs critically from closely related analogs. The regioisomer 3-(cyclopropylamino)-N-methylpropanamide reverses the placement of the cyclopropyl and methyl groups relative to the amide bond, which can significantly alter hydrogen-bonding geometry, metabolic stability, and target recognition [1]. Similarly, the homolog 3-(cyclopropylmethylamino)-N-methyl-propanamide introduces a methylene spacer (MW 156.23 g/mol vs. 142.20 g/mol) that increases both molecular flexibility and lipophilicity [2]. In the absence of direct comparative bioactivity data, procurement decisions must rely on these structural distinctions: the exact connectivity of N-cyclopropyl-3-(methylamino)propanamide is essential for SAR continuity in projects where cyclopropyl-amide scaffolds are being explored as histamine H3 receptor ligands [3] or FPR2 agonists [4]. Generic substitution with a closely named analog risks introducing unanticipated changes in receptor binding or physicochemical properties, invalidating prior SAR work.

N-Cyclopropyl-3-(methylamino)propanamide: Selection Evidence


Distinct Amide Substitution vs. Regioisomers

N-Cyclopropyl-3-(methylamino)propanamide is structurally distinguished from its regioisomer, 3-(cyclopropylamino)-N-methylpropanamide, by the placement of the cyclopropyl group on the amide nitrogen rather than on the amine nitrogen. While both compounds share the molecular formula C₇H₁₄N₂O (MW 142.20 g/mol), their InChIKeys (MIUSNWYSJQKIHM-UHFFFAOYSA-N vs. the regioisomer's distinct key) confirm they are non-identical chemical entities [1]. This connectivity difference alters the amide's electronic environment and steric profile, which has been shown in related cyclopropyl amide series to modulate target binding [2].

Medicinal Chemistry SAR Analysis Scaffold Exploration

Predicted CNS Drug-Like Properties

The computed physicochemical properties of N-cyclopropyl-3-(methylamino)propanamide indicate a favorable profile for CNS penetration relative to other cyclopropyl amide analogs. The compound has a predicted logP (XLogP3-AA) of 0.2, a topological polar surface area (TPSA) of 41.1 Ų, and a molecular weight of 142.20 g/mol [1]. These values fall within the established optimal ranges for CNS drug candidates (logP <5, TPSA <90 Ų, MW <500 Da) [2]. While no direct comparative experimental logP or BBB permeability data exist for this compound against named comparators, the combination of low TPSA and low molecular weight distinguishes it from higher-molecular-weight cyclopropyl amide derivatives (e.g., those with MW >400 Da) that are less likely to achieve passive CNS penetration [2].

Pharmacokinetics Blood-Brain Barrier ADME Prediction

Hydrochloride Salt Solubility and Assay Handling

N-Cyclopropyl-3-(methylamino)propanamide is commercially supplied predominantly as the hydrochloride salt (CAS 1121527-41-0, MW 178.66 g/mol) . Salt formation is a well-established strategy to improve the aqueous solubility and dissolution rate of weakly basic amines. While specific aqueous solubility values (mg/mL) for this exact salt are not publicly reported, the hydrochloride salt is generally expected to exhibit higher solubility in aqueous buffers (e.g., PBS pH 7.4) compared to the free base, which has a computed logP of 0.2 [1]. This facilitates the preparation of concentrated stock solutions in DMSO or aqueous media for in vitro pharmacology studies, reducing the need for co-solvents or sonication that may be required for the less soluble free base form.

Formulation Salt Selection Biochemical Assay Preparation

N-Cyclopropyl-3-(methylamino)propanamide: Research Applications


CNS H3 Receptor SAR with Cyclopropyl Amide Scaffolds

Based on patent disclosures of cyclopropyl amide derivatives as histamine H3 receptor ligands [1] and the compound's favorable CNS physicochemical profile (MW 142.20, TPSA 41.1 Ų, XLogP 0.2) [2], N-cyclopropyl-3-(methylamino)propanamide serves as a low-molecular-weight, structurally defined starting point for SAR studies. Its specific N-cyclopropyl amide connectivity is distinct from regioisomers, ensuring that any observed biological activity can be unambiguously attributed to this substitution pattern. Researchers aiming to optimize H3 receptor affinity or functional selectivity should procure this exact scaffold to maintain chemical integrity in iterative synthesis and testing.

FPR2 Agonist Synthetic Intermediate

The propanamide backbone with a terminal cyclopropyl group is a recognized motif in FPR2 agonist research, as demonstrated by ureidopropanamide-based agonists with neuroprotective and anti-inflammatory activity [3]. N-Cyclopropyl-3-(methylamino)propanamide, while not itself a disclosed FPR2 agonist, provides a versatile amine-bearing scaffold that can be further functionalized via the secondary methylamino group to generate focused libraries of cyclopropyl amide analogs. Procurement in the hydrochloride salt form ensures reliable solubility for subsequent chemical derivatization and biological evaluation.

Amide Substitution Probe for CNS Permeability

The compound's computed physicochemical properties (XLogP 0.2, TPSA 41.1 Ų) [2] place it within the optimal range for CNS drug-likeness [4]. In the absence of published experimental brain-to-plasma ratios, N-cyclopropyl-3-(methylamino)propanamide can be employed as a model scaffold in chemical probe studies designed to quantify the impact of cyclopropyl versus other N-substituents on passive permeability and P-glycoprotein efflux liability. Its procurement enables direct comparative analysis with analogs bearing different amide substituents (e.g., N-phenyl, N-benzyl) under identical assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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